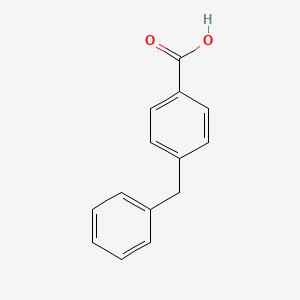

4-Benzylbenzoic acid

Descripción

Historical Context and Early Research Directions

While extensive details on the very first synthesis of 4-Benzylbenzoic acid are not widely documented in early chemical literature, its conceptualization is rooted in the foundational principles of organic chemistry developed in the 19th and early 20th centuries. The structural components, benzoic acid and a benzyl (B1604629) substituent, were well-known entities. Early synthetic routes likely involved modifications of established reactions for the alkylation of aromatic rings.

One of the classical methods for forming the carbon-carbon bond between the phenyl and the benzyl groups is the Friedel-Crafts reaction, a cornerstone of organic synthesis developed in 1877 wikipedia.org. Conceptually, the synthesis of this compound could be envisioned through a Friedel-Crafts alkylation of benzoic acid or its derivatives, though the directing effects of the carboxyl group would need to be carefully considered. Another plausible early synthetic approach would involve the oxidation of a corresponding hydrocarbon, such as 4-benzyldiphenylmethane.

Early research into compounds with similar diphenylmethane cores was often driven by an interest in understanding the fundamental principles of organic reactions and the physical properties of aromatic compounds. The primary focus was likely on the synthesis, isolation, and characterization of such molecules, laying the groundwork for future explorations of their utility.

Significance as a Chemical Scaffold in Contemporary Research

In modern chemical research, this compound has gained prominence as a valuable chemical scaffold. A scaffold, in this context, refers to the core structure of a molecule upon which various functional groups can be built to create a library of new compounds with diverse properties. The this compound structure offers several key advantages:

Structural Rigidity and Defined Geometry: The two phenyl rings connected by a methylene bridge provide a semi-rigid structure with a well-defined spatial arrangement. This is particularly advantageous in medicinal chemistry, where the specific three-dimensional shape of a molecule is crucial for its interaction with biological targets.

Modifiable Functional Groups: The carboxylic acid group is a versatile handle for a wide range of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic modification of a molecule's properties, such as solubility, polarity, and biological activity. The aromatic rings can also be substituted to further tune the molecule's characteristics.

Lipophilic Character: The presence of two phenyl rings imparts a degree of lipophilicity (fat-solubility), which can be important for the ability of a drug candidate to cross cell membranes.

These features have made the this compound scaffold a popular starting point for the design and synthesis of new molecules in various fields. In medicinal chemistry, for instance, it serves as a foundational structure for developing novel therapeutic agents nih.gov. Researchers can systematically modify the scaffold to optimize its binding affinity to a specific protein target, aiming to create more effective and selective drugs.

Table 1: Key Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 620-86-0 |

| Synonyms | Diphenylmethane-4-carboxylic acid, 4-(phenylmethyl)benzoic acid |

Data sourced from PubChem CID 136429 nih.gov

Interdisciplinary Research Perspectives on this compound

The utility of this compound and its derivatives extends beyond a single scientific discipline, highlighting its interdisciplinary significance.

Medicinal Chemistry: As mentioned, the this compound scaffold is a key building block in drug discovery. Its structural motifs are found in molecules designed to interact with a variety of biological targets. For example, derivatives of benzoic acid are being explored for their potential as anticancer agents preprints.org. The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the pharmacological properties of new drug candidates.

Materials Science: The rigid, rod-like structure of certain benzoic acid derivatives makes them suitable for the development of liquid crystals google.com. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the fundamental component of liquid crystal displays (LCDs) proculustech.com. While research on this compound itself in this area is not as prominent as for some other benzoic acid derivatives, its structural characteristics suggest its potential as a component in the design of new liquid crystalline materials. Furthermore, benzoic acid derivatives can be used as monomers in the synthesis of polymers with specific thermal and mechanical properties.

Catalysis: The carboxylic acid group of this compound can act as a ligand, binding to metal ions to form coordination complexes. These metal complexes can exhibit catalytic activity, accelerating the rate of chemical reactions. Research in this area explores how the structure of the this compound ligand influences the catalytic properties of the resulting metal complex, with potential applications in industrial chemical synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-benzylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHVRPCVNPHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211047 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-86-0 | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 620-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylmethane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzylbenzoic Acid and Its Derivatives

Classical Synthetic Routes to 4-Benzylbenzoic Acid

Traditional methods for synthesizing the this compound scaffold often rely on multi-step sequences involving foundational reactions in organic chemistry.

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. nih.gov While direct Friedel-Crafts benzylation of benzoic acid is challenging, a common classical route involves a two-step process starting from toluene.

First, a Friedel-Crafts acylation of toluene with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃), yields 4-methylbenzophenone. libretexts.org This ketone intermediate is then subjected to a reduction reaction, such as the Wolff-Kishner or Clemmensen reduction, to convert the carbonyl group into a methylene bridge, forming 4-benzyltoluene. The synthesis is completed by the oxidation of the methyl group of 4-benzyltoluene to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, which selectively oxidizes the benzylic methyl group to afford this compound. doubtnut.comalfa-chemistry.com

An alternative, though related, classical approach is the Friedel-Crafts alkylation of benzene with benzyl (B1604629) chloride to produce diphenylmethane. slideshare.net Subsequent oxidation can then be explored, although controlling selectivity to achieve the desired carboxylated product can be complex.

Table 1: Key Transformations in a Classical Route to this compound

| Step | Reactants | Key Reagent/Catalyst | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Toluene, Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone | Friedel-Crafts Acylation |

| 2 | 4-Methylbenzophenone | Hydrazine (N₂H₄), KOH | 4-Benzyltoluene | Wolff-Kishner Reduction |

The methylene bridge in diphenylmethane and its derivatives is susceptible to oxidation, providing a direct pathway to the corresponding benzophenone (B1666685) structure. firsthope.co.in This transformation can be applied to this compound to synthesize 4-benzoylbenzoic acid, a related and valuable compound.

Various oxidizing agents and catalytic systems have been developed for this purpose. Classical methods often employ strong, stoichiometric oxidants like chromic acid. slideshare.net More modern and environmentally friendly approaches utilize catalytic systems. For instance, the oxidation of diphenylmethane to benzophenone has been achieved with high selectivity using molecular oxygen or hydrogen peroxide (H₂O₂) as the oxidant in the presence of solid catalysts. researchgate.net Systems such as MnO₄⁻-exchanged hydrotalcite and cobalt-doped MCM-41 have demonstrated high efficiency and selectivity (often >99%) for converting the methylene group to a carbonyl group. researchgate.netoup.com These methods are directly applicable to the oxidation of this compound, providing a clean route to 4-benzoylbenzoic acid.

Table 2: Catalytic Systems for Methylene Bridge Oxidation

| Catalyst | Oxidant | Substrate Example | Product Example | Selectivity |

|---|---|---|---|---|

| Co/MCM-41 | H₂O₂ | Diphenylmethane | Benzophenone | 99.1% oup.com |

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, including derivatives of this compound and the closely related 4-benzoylbenzoic acid.

Palladium-catalyzed cross-coupling reactions represent a versatile strategy for forming carbon-carbon bonds, and they can be employed in the synthesis of the 4-benzoylbenzoic acid core structure. For example, a Suzuki coupling reaction could be envisioned between a boronic acid derivative of benzene and a halogenated benzoic acid ester (or vice versa), followed by a subsequent oxidation of an installed benzylic group to the ketone.

More directly, palladium catalysis can be used for the carbonylation of aryl halides. A palladium-catalyzed alkoxy/aryloxy carbonylation of an appropriately substituted aryl triflate can introduce a carboxylic acid ester group, which can be a key step in building the benzoylbenzoic acid framework. researchgate.net These methods offer high functional group tolerance and catalytic efficiency, making them valuable for creating diverse libraries of substituted benzoylbenzoic acid derivatives. acs.orgnih.gov

4-Benzoylbenzoic acid serves as a crucial building block in the synthesis of complex biomolecular conjugates. Specifically, it has been used as a photosensitizing agent in conjugates of 2'-deoxyguanosine and L-tryptophan, which are designed to study fast radical reactions using photo-Chemically Induced Dynamic Nuclear Polarization (photo-CIDNP). nih.govresearchgate.net

In this context, the phosphotriester approach to oligonucleotide synthesis is employed. nih.gov This liquid-phase block synthesis method is a versatile and economical strategy for preparing the necessary quantities of high-purity nucleotide-amino acid conjugates. nih.govresearchgate.net 4-Benzoylbenzoic acid is chemically modified with a linker, such as 2-(2-aminoethoxy)ethanol, and then coupled to the nucleotide and amino acid components through stable phosphate linkages. nih.gov Upon light activation, the benzophenone moiety in the resulting conjugate acts as a photooxidant, initiating electron transfer processes that can be studied spectroscopically. medchemexpress.comcaymanchem.com

Synthesis of Bioactive Derivatives and Analogs with the this compound Moiety

The benzoic acid scaffold is a common feature in many biologically active molecules and approved pharmaceuticals. The functional groups of this compound—the carboxylic acid and the benzyl group on a biphenyl-like methane framework—offer multiple points for chemical modification to create novel derivatives with potential therapeutic applications.

Research has shown that various substituted benzoic acid derivatives can modulate key cellular pathways. For instance, certain benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to enhance the activity of cellular protein degradation systems, such as the ubiquitin-proteasome and autophagy-lysosome pathways. nih.gov Given that the decline of these pathways is associated with aging, the benzoic acid scaffold is considered a promising candidate for developing novel agents that modulate the proteostasis network, with potential anti-aging effects. nih.gov The this compound moiety, by providing a specific three-dimensional structure and lipophilicity, can be incorporated into new chemical entities to explore a range of biological targets.

Spectroscopic and Computational Characterization of 4 Benzylbenzoic Acid Systems

UV-Vis Spectroscopy in Mechanistic Investigations

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions in molecules and is particularly useful for studying the behavior of 4-benzoylbenzoic acid (4-BBA) in different chemical environments.

The optical properties of 4-benzoylbenzoic acid in aqueous solutions are highly dependent on the pH of the medium. This is due to the acid-base equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the molecule. copernicus.orgrsc.org

At low pH, the UV-Vis absorption spectrum of 4-BBA is characterized by two distinct bands: a strong absorption band (I-band) centered around 260 nm and a weaker, broader band (II-band) in the region of 320-360 nm. As the pH increases, the solution becomes more basic, leading to the deprotonation of the carboxylic acid group. This results in a noticeable red shift of the I-band to approximately 264 nm, while the II-band becomes less prominent and is generally not observable above pH 4. The presence of an isosbestic point in the spectra indicates a clear equilibrium between the protonated and deprotonated species. rsc.org

Through spectroscopic measurements, the acid dissociation constant (pKa) of 4-benzoylbenzoic acid has been determined to be approximately 3.41 ± 0.04. rsc.org This value is crucial for understanding the predominant species of 4-BBA present at a given pH. Below pH 3.0, over 98% of the molecules are in the neutral form, while above pH 6, the system is more than 99% deprotonated. rsc.org

| Species | pH Range | Absorption Band I (λmax) | Absorption Band II (λmax) |

|---|---|---|---|

| Protonated 4-BBA | < 3.0 | ~260 nm | ~333 nm |

| Deprotonated 4-BBA | > 6.0 | ~264 nm | Not Observable |

In environmental settings, such as at air-water interfaces, the solvation of photosensitizers like 4-benzoylbenzoic acid can significantly influence their photophysical properties. The study of microhydrated 4-BBA clusters provides insights into its behavior in these complex environments.

Research has shown that for protonated 4-BBA, a single bright state dominates the UV-Vis spectrum between 280 and 400 nm. Interestingly, the degree of microhydration has been found to have little effect on the UV-Vis spectra of the protonated form. In contrast, for deprotonated 4-BBA, quantum chemistry calculations predict that the UV-Vis spectra are approximately three times weaker in intensity than the brightest features of the protonated species. While 4-BBA in bulk solution exhibits relatively weak absorption in the solar actinic region, microhydrated 4-BBA shows bright transitions within this region. This suggests that the complex structure of environmental air-water interfaces can shift the absorption maximum of photosensitizers into the actinic region, potentially enhancing their role in photosensitizer-driven reactions. skidmore.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including 4-benzoylbenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the context of mechanistic studies, NMR has been used in conjunction with UV-Vis spectroscopy to investigate the speciation of 4-benzoylbenzoic acid in aqueous solutions. ¹H-NMR spectra have been instrumental in confirming that the speciation of aqueous phase 4-BBA consists of keto-forms and that no detectable hydration to form diol species occurs at the pH values examined. rsc.org

The ¹H NMR spectrum of 4-benzoylbenzoic acid exhibits characteristic signals for the aromatic protons. The protons on the benzoic acid ring and the benzoyl group will have distinct chemical shifts due to their different electronic environments. Similarly, the ¹³C NMR spectrum will show unique resonances for each carbon atom, including the carbonyl carbon, the carboxylic acid carbon, and the aromatic carbons.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.5 |

| ¹H | Carboxylic Acid Proton | 10 - 13 |

| ¹³C | Aromatic Carbons | 120 - 150 |

| ¹³C | Carbonyl Carbon | ~195 |

| ¹³C | Carboxylic Acid Carbon | ~170 |

Note: The expected chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry in Reaction Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification of reaction products. In the study of 4-benzoylbenzoic acid, mass spectrometry can be employed to analyze the products of various chemical and photochemical reactions.

For instance, in studies mimicking atmospheric chemistry, 4-benzoylbenzoic acid has been used as a photosensitizer. Upon photoexcitation, it can initiate reactions with other atmospheric components. Mass spectrometry is then used to identify the resulting products. In one such study investigating the photosensitized chemistry of nonanoic acid in the presence of 4-BBA, several liquid-phase products were detected and identified using mass spectrometry. copernicus.orgskidmore.edu

The fragmentation pattern of 4-benzoylbenzoic acid in the mass spectrometer is also characteristic. The molecular ion peak (M+) would be observed at a mass-to-charge ratio corresponding to its molecular weight (226.23 g/mol ). nih.gov Common fragmentation pathways for aromatic carboxylic acids involve the loss of functional groups such as -OH (M-17) and -COOH (M-45). libretexts.orgdocbrown.info The benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is often a prominent peak in the mass spectra of benzoyl-containing compounds. docbrown.info

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 226 | [C₁₄H₁₀O₃]⁺ (Molecular Ion) | - |

| 209 | [M - OH]⁺ | 17 |

| 181 | [M - COOH]⁺ | 45 |

| 105 | [C₆H₅CO]⁺ | 121 |

| 77 | [C₆H₅]⁺ | 149 |

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational methods, including quantum chemical calculations and molecular dynamics simulations, provide theoretical insights that complement experimental findings and offer a deeper understanding of the properties and behavior of 4-benzoylbenzoic acid at the molecular level.

Quantum chemical calculations are employed to model the electronic structure and predict the UV-Vis absorption spectra of both the protonated and deprotonated forms of 4-benzoylbenzoic acid. These theoretical spectra can then be compared with experimental data to validate the computational models and provide a more detailed interpretation of the observed spectral features. rsc.org

Calculations have shown that the keto-form is the predominant structure in the aqueous phase, which is consistent with experimental NMR data. rsc.org Theoretical models often include explicit water molecules to simulate the hydration environment. It has been found that for protonated species of 4-BBA, larger water clusters (e.g., with 30 water molecules) are necessary to achieve good agreement with experimental spectra, whereas smaller clusters may suffice for other chromophores. rsc.org

These computational approaches have successfully reproduced the pH-dependent spectral shifts observed experimentally. Theoretical calculations help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions, providing a fundamental understanding of the optical properties of 4-benzoylbenzoic acid. rsc.org

Modeling of Protonated and Deprotonated Forms in Aqueous Environments

The behavior of aromatic carboxylic acids like 4-benzylbenzoic acid in aqueous environments is fundamentally governed by pH, which dictates the equilibrium between the protonated (neutral) and deprotonated (anionic) forms. Computational modeling, integrating quantum chemical calculations and molecular dynamics simulations, provides profound insights into these species at a molecular level. rsc.orgrsc.org Studies on analogous compounds, such as 4-benzoylbenzoic acid (4BBA), have effectively utilized these methods to elucidate the influence of solvation on structure and properties. rsc.orgresearchgate.net

To accurately simulate the aqueous environment, a hydrated cluster model is often employed, where the solute molecule is surrounded by a specific number of water molecules. rsc.org For instance, the system can be represented as C₆H₅COC₆H₄COOH·(H₂O)n. rsc.orgrsc.org Research has shown that while smaller clusters with around eight water molecules (n=8) can be sufficient for some chromophores, larger clusters are necessary for more complex molecules like 4BBA. rsc.orgrsc.org Specifically, simulations of the protonated species of 4BBA show better agreement with experimental data when a larger cluster of n=30 is used. rsc.org

These computational approaches are crucial for interpreting experimental results, such as UV-Vis absorbance spectra, which are affected by the protonation state. rsc.org As the pH of the solution increases, deprotonation of the carboxylic acid group occurs, leading to observable shifts in the absorption spectra. rsc.org By calculating the theoretical spectra for both the neutral and deprotonated forms within their water clusters, researchers can correlate these spectral shifts with specific molecular structures. rsc.org This combined experimental and theoretical approach has been used to determine the acid dissociation constant (pKa) of 4BBA, yielding a spectroscopically measured value of 3.41 ± 0.04. rsc.org The calculations confirm that in acidic conditions (e.g., pH=1), the neutral keto-form is predominant, while in more neutral or basic conditions (e.g., pH=6), the deprotonated keto-structure prevails. rsc.org

X-ray Diffraction Studies for Crystal Structure Determination

The crystal structure of 4-(benzyloxy)benzoic acid, a derivative of this compound, has been determined with high precision using single-crystal X-ray diffraction. nih.govresearchgate.net In this molecule, the two aromatic rings are not coplanar; they subtend a dihedral angle of 39.76 (9)°. nih.govresearchgate.net The molecule adopts an anti conformation around the C4—O3—C8—C9 bond, with a torsion angle of -171.59 (12)°. nih.goviucr.org

The crystal packing is dominated by the formation of centrosymmetric dimers, a common and robust structural motif for carboxylic acids. nih.govresearchgate.netiucr.org These dimers are formed through a pair of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This self-assembly into dimers is a primary example of a supramolecular homosynthon. iucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂O₃ |

| Formula Weight | 228.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.0564 (5) |

| b (Å) | 3.9985 (2) |

| c (Å) | 28.2235 (14) |

| β (°) | 97.744 (5) |

| Volume (ų) | 1124.54 (10) |

| Z | 4 |

Co-crystallization of small molecules with biomacromolecules like proteins provides critical information about binding modes and intermolecular interactions, which is essential for understanding biological function and drug design. The Cytochrome P450 (CYP) family of enzymes is responsible for metabolizing a vast array of compounds. rcsb.orgrcsb.org X-ray diffraction studies of CYP enzymes co-crystallized with benzoic acid derivatives reveal how these substrates fit into the active site. nih.govnih.gov

Specifically, studies involving CYP199A4 and aromatic substrates like 4-benzoylbenzoic acid have shown that these molecules bind within the enzyme's active site. rcsb.org The binding orientation is often governed by specific hydrogen bonds. For 4-benzoylbenzoic acid, the ketone oxygen atom has been observed to form a hydrogen bond with the heme aqua ligand within the CYP199A4 active site. rcsb.org The substrate's carboxylate group typically interacts with polar residues, such as Serine, at the periphery of the active site, while the rest of the molecule is situated in a largely hydrophobic pocket. nih.gov This precise positioning is crucial for the enzyme's catalytic activity, which for this compound, involves efficient benzylic oxidation. rcsb.org

The crystal structure of this compound and its derivatives is stabilized by a network of non-covalent interactions, primarily hydrogen bonding. nih.gov These interactions create predictable patterns, or supramolecular synthons, which are fundamental to the field of crystal engineering. ias.ac.in

The most prominent interaction in the crystal lattice of 4-(benzyloxy)benzoic acid is the carboxylic acid-carboxylic acid dimer formed via O—H⋯O hydrogen bonds. nih.govresearchgate.net This creates a centrosymmetric R₂²(8) ring motif, which is a highly robust and common feature in the crystal structures of carboxylic acids. nih.govmdpi.com The precise geometry of this hydrogen bond has been determined from single-crystal X-ray diffraction data. researchgate.net

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O1—H1···O2ⁱ | 0.82 | 1.81 | 2.6213 (15) | 169 |

Symmetry code: (i) −x+2, −y, −z+1

Biological and Pharmacological Research of 4 Benzylbenzoic Acid and Analogs

Antimicrobial Activities and Mechanisms of Action

Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction by Benzyl (B1604629) and Benzoyl Benzoic Acid Derivatives

The interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor is a critical step in the initiation of transcription, making it an attractive target for the development of new antimicrobial agents. researchgate.netnih.govnih.govresearchgate.net The formation of the RNAP holoenzyme is essential for the recognition of promoter DNA sequences, initiation of DNA melting, and the start of RNA synthesis. researchgate.netnih.govnih.govresearchgate.net Inhibiting the binding of the σ factor to the RNAP core is expected to halt bacterial transcription and growth. researchgate.netnih.govnih.gov

Researchers have identified and developed a series of benzyl and benzoyl benzoic acid derivatives that function by inhibiting this crucial protein-protein interaction. researchgate.netnih.govnih.gov These compounds were designed to mimic the σ factor at its primary binding site on the RNAP, thereby preventing the formation of the functional holoenzyme. researchgate.netnih.govnih.gov A notable derivative demonstrated significant activity against Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL, which is comparable to the antibiotic vancomycin. researchgate.netnih.gov The mechanism of action for these inhibitors has been confirmed through both biochemical and cellular assays. researchgate.netnih.gov

Further studies have explored the structure-activity relationship of these derivatives. It was found that modifications to the benzoyl benzoic acid motif could influence antimicrobial activity. nih.gov For example, the introduction of electron-withdrawing substituents on the benzoic acid ring, such as in the case of a 5-trifluoromethyl-2-benzoic acid derivative, led to a significant improvement in antimicrobial activities against pathogens like S. pneumoniae and Staphylococcus aureus. nih.gov This is thought to be due to increased ionic bonding interactions with key arginine residues in the RNAP β' subunit, which are critical for σ factor binding. nih.gov The structural rigidity of the benzoyl group appears to be important for the active conformation of these inhibitors. nih.gov

Effects on Bacterial Virulence Factor Release

The quorum-sensing (QS) mechanism in bacteria regulates the expression of numerous virulence factors, which are crucial for the establishment and progression of infections. jmbfs.org These factors can include toxins, enzymes that degrade host tissues, and components necessary for biofilm formation. jmbfs.orgnih.govfrontiersin.org Disrupting the QS system is a promising strategy to combat bacterial pathogenicity and the growing problem of multidrug resistance. jmbfs.org

Research into benzyl and benzoyl benzoic acid derivatives has shown their potential to not only inhibit bacterial growth but also to affect the release of virulence factors. nih.gov For instance, a representative compound from this class, which inhibits transcription initiation, was investigated for its effects on Clostridioides difficile. nih.gov The production of toxins A (TcdA) and B (TcdB) is a major contributor to the hypervirulence of C. difficile. nih.gov It was observed that this transcription inhibitor could suppress toxin production in C. difficile strains. nih.gov This effect is distinct from that of antibiotics like vancomycin, which act by inhibiting cell wall biosynthesis. nih.gov By targeting transcription, these compounds can potentially reduce the release of key virulence factors, thereby diminishing the pathogen's ability to cause disease. nih.gov

Enzyme Inhibition Studies

Pyridoxal (B1214274) Kinase Inhibition by 4-Benzoylbenzoic Acid

4-Benzoylbenzoic acid has been identified as an inhibitor of pyridoxal kinase. sigmaaldrich.comleyan.com This enzyme is responsible for the phosphorylation of pyridoxal, a form of vitamin B6, to produce pyridoxal 5'-phosphate (PLP), an essential cofactor for a wide range of enzymatic reactions in all organisms.

Studies have shown that 4-benzoylbenzoic acid acts as a competitive inhibitor with respect to pyridoxal, meaning it competes with the natural substrate for binding to the enzyme's active site. sigmaaldrich.com The inhibition constant (Ki) for this interaction was determined to be 5 x 10-5 M. sigmaaldrich.com Binding studies further revealed that 4-benzoylbenzoic acid binds to pyridoxal kinase in a 1:1 molar ratio. sigmaaldrich.com

Exploration of Metallo-β-lactamase Inhibition by Related Compounds

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by some bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often used as last-resort treatments for serious bacterial infections. rcsb.org The rise of MBL-producing bacteria poses a significant threat to public health, and as of now, there are no clinically approved MBL inhibitors. rcsb.org

While direct studies on 4-benzylbenzoic acid as an MBL inhibitor are not prominent, research on related benzoic acid derivatives has shown promise in this area. For example, 2-benzylbenzoic acid has been investigated in the context of discovering novel inhibitors for the VIM-2 metallo-β-lactamase. medchemexpress.comantpedia.com Furthermore, studies on other benzoic acid derivatives, such as 4-amino-2-sulfanylbenzoic acid (ASB), have demonstrated potent inhibitory activity against subclass B3 MBLs. nih.gov The development of 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum MBL inhibitors has also been reported, with these compounds showing activity against B1, B2, and B3 MBLs. rcsb.org These findings suggest that the benzoic acid scaffold could be a valuable starting point for the design of new MBL inhibitors.

Potential in Pharmaceutical Development

The unique chemical structure of this compound and its analogs, which combines features of both benzoic acid and a benzyl or benzoyl group, makes them interesting candidates for pharmaceutical development. ontosight.aiontosight.ai Their demonstrated biological activities, including antimicrobial and enzyme-inhibiting properties, form a strong basis for further investigation. researchgate.netnih.govontosight.ai

The antimicrobial benzyl and benzoyl benzoic acid derivatives that target the RNAP-sigma factor interaction have shown particular promise. researchgate.netnih.govnih.gov A representative compound from this series exhibited not only potent antimicrobial activity but also low cytotoxicity against human cell lines and good metabolic stability in rat liver microsomes, all of which are favorable characteristics for a drug candidate. nih.gov The ability of these compounds to also affect virulence factor production adds to their therapeutic potential. nih.gov

In the area of enzyme inhibition, while 4-benzoylbenzoic acid itself has been studied for its effect on pyridoxal kinase, the broader class of benzoic acid derivatives is being explored for tackling the challenge of antibiotic resistance through the inhibition of metallo-β-lactamases. sigmaaldrich.comrcsb.orgnih.gov The development of compounds that can restore the efficacy of existing antibiotics by co-administration is a key strategy in combating resistant bacteria. rcsb.org

The versatility of the benzoic acid scaffold allows for a wide range of chemical modifications, providing opportunities to optimize potency, selectivity, and pharmacokinetic properties. nih.govontosight.ai Continued research and development of this compound and its analogs could lead to new therapeutic agents for a variety of diseases. ontosight.airesearchgate.net

Role as an Intermediate in Drug Synthesis

This compound and its derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents. A notable example is their use in the development of bacterial RNA polymerase (RNAP) inhibitors, which target the essential process of transcription in bacteria. nih.govnih.gov The core structure of these inhibitors is designed to disrupt the interaction between the RNAP core enzyme and the sigma (σ) factor, a key step in the initiation of transcription. nih.govresearchgate.net

In a study focused on creating potent antimicrobial agents, a series of benzyl and benzoyl benzoic acid derivatives were synthesized. nih.gov The synthesis of the benzyl benzoic acid series began with the Suzuki coupling of 4-(bromomethyl)-1-fluoro-2-nitrobenzene with various arylboronic acids. This was followed by the substitution of the fluoride (B91410) group with 3,4-dichlorobenzenethiol to form thiol ethers. The final step involved the hydrolysis of the methyl benzoate (B1203000) group to yield the desired benzyl benzoic acid derivatives. nih.gov

These synthesized compounds demonstrated significant antimicrobial activity, with one representative compound showing a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus epidermidis, comparable to the antibiotic vancomycin. nih.govresearchgate.net The structural flexibility of the benzyl group in these derivatives was found to be a key factor in their antibacterial efficacy. nih.govresearchgate.net The research highlights the importance of the this compound scaffold as a foundational structure for the development of new antibiotics that target bacterial transcription. acs.org

| Compound Class | Synthetic Precursor | Target | Notable Activity |

| Benzyl benzoic acid derivatives | 4-(Bromomethyl)-1-fluoro-2-nitrobenzene | Bacterial RNA polymerase-sigma factor interaction | MIC of 0.5 μg/mL against S. epidermidis |

Development of Photoactivated Antibacterial and Antiviral Compounds

While direct research on this compound in photoactivated compounds is limited, its structural analog, 4-benzoylbenzoic acid (also known as 4-(phenylcarbonyl)benzoic acid), is a well-documented photooxidant used in the synthesis of photoactivated antibacterial and antiviral agents. medchemexpress.comcaymanchem.combioscience.co.ukinvivochem.comchemondis.com Upon activation by light, 4-benzoylbenzoic acid forms an electrophilic aromatic ketone that can act as an oxidant. medchemexpress.comcaymanchem.com This property is harnessed to create compounds that can generate reactive oxygen species (ROS) when exposed to light, leading to the damage and inactivation of pathogens. nih.gov

The mechanism involves the photosensitizer, in this case, a derivative of 4-benzoylbenzoic acid, absorbing light energy and transferring it to molecular oxygen to create singlet oxygen and other ROS. These ROS are highly reactive and can damage the cellular components of bacteria and viruses, including their DNA, RNA, and proteins, ultimately leading to their destruction. nih.gov

An example of this application is the development of daylight-driven rechargeable antibacterial and antiviral nanofibrous membranes. nih.gov In these materials, 4-benzoylbenzoic acid is used as a photobiocide. The membranes are capable of producing and storing biocidal ROS in daylight and releasing them in low-light or dark conditions to effectively kill bacteria and inactivate viruses. nih.gov This approach has been tested for use in personal protective equipment (PPE) like masks and protective suits. nih.gov

The use of 4-benzoylbenzoic acid as a photoinitiator has also been explored in the synthesis of other photoactive compounds, such as fluorescent radioiodinated oligonucleotide probes for protein labeling. acs.org

| Compound | Role | Mechanism of Action | Application |

| 4-Benzoylbenzoic acid | Photooxidant/Photosensitizer | Forms an electrophilic aromatic ketone upon light activation, generating reactive oxygen species (ROS). medchemexpress.comcaymanchem.com | Synthesis of photoactivated antibacterial and antiviral materials. invivochem.comchemondis.comnih.gov |

Antioxidant and Anti-inflammatory Properties of Structurally Similar Compounds

Several compounds structurally similar to this compound have been investigated for their antioxidant and anti-inflammatory properties. These studies reveal that modifications to the basic benzoic acid structure can lead to significant biological activity.

Derivatives of 4-(4-phenoxybenzoyl)benzoic acid have been shown to possess both prooxidant and antioxidant capabilities. nih.gov These compounds were found to directly scavenge hydroxyl radicals and singlet oxygen, indicating potential antioxidant effects. nih.gov Research into various benzoic acid derivatives has highlighted that the presence and position of hydroxyl groups on the aromatic ring are crucial for their antioxidant activity. mdpi.com

In the realm of anti-inflammatory research, N-phenylanthranilic acid (also known as fenamic acid), which shares a diphenylmethane-like core with this compound, is the parent compound for a class of non-steroidal anti-inflammatory drugs (NSAIDs). medchemexpress.comafjbs.com These fenamates function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. afjbs.combiosynth.comajrconline.org Further modifications of the N-phenylanthranilic acid structure, such as the introduction of a 1,3,4-oxadiazole (B1194373) moiety, have been explored to create derivatives with potentially improved anti-inflammatory activity and reduced side effects. researchgate.net

Another structurally related compound, 2-(benzylcarbamoyl)benzoic acid, and its derivatives have also been noted for their potential anti-inflammatory properties. ontosight.ainih.gov The structural framework of these benzoylbenzoic acid analogs is considered a valuable scaffold for designing new anti-inflammatory agents.

| Compound/Analog | Investigated Property | Key Findings |

| 4-(4-Phenoxybenzoyl)benzoic acid derivatives | Antioxidant/Prooxidant | Can directly scavenge reactive oxygen species like hydroxyl radicals and singlet oxygen. nih.gov |

| N-Phenylanthranilic acid (Fenamic acid) | Anti-inflammatory | Parent compound of fenamate NSAIDs; inhibits COX enzymes. medchemexpress.comafjbs.combiosynth.com |

| 2-(Benzylcarbamoyl)benzoic acid | Anti-inflammatory | Considered a scaffold for developing new anti-inflammatory agents. ontosight.ainih.gov |

Materials Science and Engineering Applications

Polymerization Initiators

Polymerization initiators are substances that trigger the process of polymerization, the joining of monomers to form a polymer. Photopolymerization initiators, specifically, are compounds that generate reactive species (such as free radicals) upon exposure to light, initiating the polymerization chain reaction. tcichemicals.com This technology is crucial for applications like UV curing of coatings, inks, and adhesives. nih.gov 4-Benzoylbenzoic acid, a derivative of benzophenone (B1666685), is a well-established photoinitiator. nih.gov

Application of 4-Benzoylbenzoic Acid as a Photopolymerization and Photo-Radical Polymerization Initiator

4-Benzoylbenzoic acid functions as a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. This excited molecule can then abstract a hydrogen atom from a suitable donor (a co-initiator), generating free radicals that initiate the polymerization of monomers, such as acrylates. nih.gov Its effectiveness stems from its ability to be activated by a broad range of UV wavelengths. nih.gov

The process can be summarized in the following steps:

Photoexcitation: 4-Benzoylbenzoic acid absorbs UV radiation.

Intersystem Crossing: The molecule transitions from an excited singlet state to a more stable, longer-lived excited triplet state.

Hydrogen Abstraction: The excited 4-benzoylbenzoic acid abstracts a hydrogen atom from a synergist molecule (e.g., an amine).

Radical Formation: This process creates a ketyl radical from the benzophenone derivative and a new radical from the synergist.

Polymerization Initiation: The newly formed radicals initiate the chain-growth polymerization of monomers.

Utilization in Surface-Attached Degradable Polymer Hydrogels

A notable application of 4-benzoylbenzoic acid is in the creation of surface-attached, degradable polymer hydrogels. nih.gov These materials are of interest for potential antimicrobial applications. In one study, copolymers were synthesized containing a monomer with potential bioactivity and another monomer carrying a benzophenone cross-linker (derived from 4-benzoylbenzoic acid) and a hydrolyzable group. nih.gov

These copolymers were then spin-coated onto a surface, such as a silicon wafer, and exposed to UV irradiation. The benzophenone groups in the 4-benzoylbenzoic acid derivative initiated C,H insertion cross-linking, forming a stable hydrogel network attached to the surface. nih.gov The inclusion of hydrolyzable ester or anhydride (B1165640) groups within the polymer backbone allows the hydrogel to degrade when immersed in aqueous media, a feature that can renew the surface and release potentially bioactive fragments. nih.gov

The synthesis process involved converting 4-benzoylbenzoic acid into 4-benzoylbenzoyl chloride, which was then reacted with other monomers to create the final copolymer. nih.gov

Functional Materials and Composites

Beyond initiating polymerization, 4-benzoylbenzoic acid can be incorporated into materials to impart specific functionalities. Its benzophenone core is key to these properties, particularly in the development of textiles with enhanced capabilities.

Development of Antimicrobial and Chemical Detoxifying Fabrics Modified with Benzophenone Derivatives, Including 4-Benzoylbenzoic Acid

Researchers have successfully modified cotton fabrics with various benzophenone derivatives, including 4-benzoylbenzoic acid, to create textiles with antimicrobial and chemical detoxifying properties. researchgate.net The treatment process typically involves a pad-dry-cure method to incorporate the benzophenone compounds onto the fabric. researchgate.net

In these functionalized fabrics, the benzophenone moiety acts as a photocatalyst. When exposed to UV irradiation, it can generate reactive oxygen species that are harmful to microbes. Furthermore, these reactive species can degrade harmful chemicals, such as pesticides, that may be present on the fabric's surface. researchgate.net Studies have shown that cotton fabric treated with 4-benzoylbenzoic acid demonstrated a notable ability to degrade pesticides under UV light. researchgate.net

| Benzophenone Derivative | Observed Property on Cotton Fabric (with UV irradiation) |

| 4-Hydroxybenzophenone | Powerful antibacterial activity |

| 4-Benzoylbenzoic acid | Pesticide degradation ability |

This table summarizes the distinct functionalities imparted to cotton fabrics by different benzophenone derivatives as observed in research studies. researchgate.net

Luminescent Materials and Optoelectronics

The unique electronic structure of 4-benzoylbenzoic acid also makes it a valuable ligand in the synthesis of luminescent materials, particularly for applications in lighting and displays.

Synthesis of Terbium Complexes Containing 4-Benzoylbenzoic Acid for NUV-Based LED Applications

Scientists have synthesized novel terbium (III) complexes using 4-benzoylbenzoic acid as a primary ligand for potential use as green phosphors in near-ultraviolet (NUV) based white light-emitting diodes (LEDs). researchgate.net In these complexes, the 4-benzoylbenzoic acid molecule acts as an "antenna." It efficiently absorbs energy from an NUV source (around 365 nm) and transfers that energy to the central terbium ion. researchgate.net

This intramolecular energy transfer excites the terbium ion, which then emits light at its characteristic wavelength, producing a strong green luminescence at 544 nm. researchgate.net This process is crucial because lanthanide ions like terbium have low absorption cross-sections and require such an antenna ligand for efficient excitation.

A study on a novel ternary complex, Tb(p-BBA)₃MAA (where p-BBA is 4-benzoylbenzoic acid and MAA is methacrylic acid), revealed several key properties making it suitable for LED applications. researchgate.net

| Property | Measurement/Observation | Significance |

| Excitation Band | Strong and wide, from 300-400 nm | Matches well with 365 nm UV chips used in NUV-LEDs. researchgate.net |

| Emission Peak | 544 nm (green) | Corresponds to the ⁵D₄→⁷F₅ transition of the Tb³⁺ ion. researchgate.net |

| Quantum Yield | 0.372 | Indicates efficient conversion of absorbed light to emitted light. researchgate.net |

| Fluorescence Lifetime | 1.38 ms | A relatively long lifetime is characteristic of lanthanide luminescence. researchgate.net |

| Thermal Stability | High | The complex is stable at temperatures relevant to LED operation. researchgate.net |

This interactive data table presents the key luminescent and thermal properties of the Tb(p-BBA)₃MAA complex. researchgate.net

These findings suggest that terbium complexes incorporating 4-benzoylbenzoic acid are promising candidates for developing efficient and stable green phosphors for the next generation of solid-state lighting. researchgate.net

Environmental Chemistry and Remediation

Role as Environmental Chromophores and Photosensitizers in Aqueous Systems

In aqueous environments, 4-BBA functions as a chromophore, meaning it absorbs light, particularly in the UV spectrum. rsc.org This absorption can initiate photochemical reactions. 4-BBA is an effective photosensitizer; upon absorbing light, it can form an excited triplet state. x-mol.netacs.org This excited state is a highly reactive species that can then transfer its energy to other molecules, including oxygen, to produce reactive oxygen species (ROS) or react directly with other organic compounds. acs.orgnih.gov

The compound's ability to act as a photosensitizer is influenced by environmental factors like pH. researchgate.netrsc.org The speciation of 4-BBA (whether it is in its protonated or deprotonated form) affects its light absorption properties. researchgate.netrsc.org Studies have shown that its photoactivity can change significantly across the range of pH found in marine environments, from the slightly basic sea surface microlayer (SML) to acidic sea spray aerosols. rsc.org The pKₐ of 4-BBA has been measured to be approximately 3.41. rsc.orgrsc.org

4-BBA is often used as a model for the more complex mixture of compounds found in natural CDOM. rsc.orgskidmore.edu Its relatively low solubility and aromaticity make it a suitable proxy for studying the photochemical behavior of humic and fulvic acids, which are major components of CDOM. skidmore.edu When present at the air-water interface, such as the SML, 4-BBA can become concentrated and induce radical reactions, leading to the formation of a wide variety of other compounds. acs.orgnih.gov

Photodegradation Processes

The photosensitizing nature of 4-BBA and its derivatives plays a crucial role in the degradation of various environmental contaminants. By absorbing UV light and initiating chemical reactions, it can contribute to the breakdown of otherwise persistent pollutants.

Research has demonstrated the capacity of 4-BBA to facilitate the degradation of pesticides when exposed to UV radiation. researchgate.netcapes.gov.brscientificlabs.com For instance, cotton fabrics that have been treated with 4-BBA show an ability to break down pesticides under UV light. researchgate.netcapes.gov.brscientificlabs.com This suggests a potential application in developing self-detoxifying materials. The mechanism involves the excited triplet state of 4-BBA initiating oxidation or other transformation pathways for the pesticide molecules. nih.gov

The effectiveness of this process is highlighted in studies where 4-BBA is used as a proxy for dissolved organic matter (DOM) to understand the photochemical fate of pesticides like sulfonamide antibiotics. nih.gov The excited triplet state of 4-BBA is responsible for the degradation, which proceeds through electron transfer from the pesticide to the excited photosensitizer. nih.gov

In natural waters, the photochemistry of 4-BBA is complex, leading to the formation of various photoproducts. When irradiated, the excited triplet state of 4-BBA can react with other organic molecules. For example, in the presence of fatty acids like nonanoic acid (a proxy for compounds found in the sea surface microlayer), 4-BBA can induce photooxidation, leading to a variety of functionalized and unsaturated products. acs.orgnih.govacs.org

Studies have identified that 4-BBA itself can be a precursor to photoproducts. Its photolysis is more active under shorter UV wavelengths. copernicus.org In the presence of nitrate, 4-BBA can influence the production of reactive nitrogen species, acting as both an oxidant and a reductant, thereby regulating their yields. nih.gov Furthermore, its photochemistry at the air-sea interface can lead to the formation of halogenated organic compounds, which can be released into the atmosphere. x-mol.netacs.org

The table below summarizes key photochemical parameters and observations related to 4-BBA in aqueous systems.

| Parameter | Finding | Reference |

| Photosensitizer Type | Aromatic ketone, proxy for CDOM | rsc.orgacs.org |

| Excited State | Forms excited triplet state (³CBBP*) upon UV absorption | nih.gov |

| pKa | ~3.41 | rsc.orgrsc.org |

| Role in Degradation | Mediates photodegradation of pesticides and other organics | nih.govresearchgate.net |

| Key Reaction | Electron transfer from substrate to excited triplet state | nih.gov |

| Environmental Impact | Influences reactive nitrogen species cycling; forms halogenated photoproducts | x-mol.netnih.gov |

Atmospheric Chemistry and Aerosol Formation Impact

The influence of 4-BBA extends to atmospheric chemistry, particularly in the context of aerosol formation and aging. escholarship.org Organic compounds that absorb light, like 4-BBA, are termed "brown carbon" (BrC) and can contribute to the oxidative aging of aerosols by sustaining catalytic radical reactions. acs.orgnih.gov

When present in aerosol particles, 4-BBA can initiate the production of radicals, such as hydroperoxyl radicals (HO₂), upon UVA irradiation. acs.orgnih.gov The rate of radical production is influenced by factors like relative humidity and the presence of other non-photoactive organic molecules. acs.orgnih.gov For example, mixing 4-BBA with citric acid in an aerosol proxy resulted in significant HO₂ production. acs.org

Furthermore, photo-induced processes involving photosensitizers like 4-BBA can contribute to the growth of atmospheric particles. escholarship.org Experiments have shown that irradiating seed particles containing 4-BBA in the presence of biogenic volatile organic compounds (VOCs) like limonene (B3431351) can lead to rapid particle growth. nih.gov This suggests that such photochemical reactions are a potential pathway for secondary organic aerosol (SOA) formation and can impact Earth's climate by influencing cloud formation and the planet's energy balance. copernicus.orgcopernicus.org

The table below details research findings on the atmospheric impact of 4-BBA.

| Research Area | Key Finding | Reference |

| Aerosol Type | Brown Carbon (BrC) photosensitizer | acs.orgnih.gov |

| Radical Production | UVA irradiation induces HO₂ radical production in particles. | acs.orgnih.gov |

| Particle Growth | Promotes growth of aerosol particles when exposed to VOCs and UV light. | escholarship.orgnih.gov |

| Interface Chemistry | Partitions to the air-water interface, accelerating photoreactions. | copernicus.org |

| Halogen Cycle | Contributes to the formation of gas-phase organohalogens at the air-sea interface. | x-mol.netacs.org |

Supramolecular Chemistry and Crystal Engineering

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks Featuring 4-Benzylbenzoic Acid Ligands

The design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) are at the forefront of materials science, with applications in gas storage, catalysis, and sensing. researchgate.netwikipedia.org These materials are constructed from metal ions or clusters linked together by organic ligands. Carboxylic acids are among the most widely used ligands due to their versatile coordination modes with metal centers. rsc.orgcqvip.com

While specific examples of coordination polymers and MOFs constructed directly from this compound are not extensively documented in the reviewed literature, the principles for their design are well-established. As a monofunctional carboxylic acid, this compound can coordinate to metal ions to form a variety of structures. The coordination of the carboxylate group can lead to the formation of discrete molecular complexes or extended one-, two-, or three-dimensional networks, depending on the coordination geometry of the metal ion and the reaction conditions. rsc.orgrsc.org

Hydrogen Bonding Networks and π-π Interactions in Solid-State Structures

Non-covalent interactions, particularly hydrogen bonds and π-π interactions, are the primary driving forces in the self-assembly of molecules in the solid state. researchgate.netmdpi.com For this compound, these interactions dictate the packing of molecules in its crystal lattice.

The presence of two phenyl rings in this compound introduces the possibility of π-π stacking interactions. nih.govnih.gov These interactions occur when the electron-rich π systems of the aromatic rings overlap. The geometry of these interactions can be face-to-face or edge-to-face, and they play a significant role in the cohesive energy of the crystal. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking interactions governs the final three-dimensional architecture of the solid-state structure.

Crystal Structure Analysis and Molecular Recognition Phenomena

The precise arrangement of molecules in the solid state is determined through single-crystal X-ray diffraction. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions. While a specific crystal structure for this compound was not detailed in the provided search results, the analysis of its structural isomer, 4-(benzyloxy)benzoic acid, offers insight into the likely structural motifs. nih.gov In the crystal structure of 4-(benzyloxy)benzoic acid, molecules form the expected centrosymmetric dimers via O-H···O hydrogen bonds. nih.gov

The ability of a molecule to interact with other molecules or ions in a specific and predictable manner is known as molecular recognition. iucr.org The functional groups and shape of this compound make it a candidate for molecular recognition studies. The carboxylic acid group can act as a recognition site for molecules that can participate in hydrogen bonding. The aromatic rings can interact with other π-systems through stacking interactions. An example of molecular recognition involving a similar molecule is the binding of 4-benzoylbenzoic acid to the active site of a cytochrome P450 enzyme, where the ketone oxygen atom forms a hydrogen bond with a water molecule in the active site. researchgate.netrcsb.org This illustrates how the functional groups on a benzoic acid derivative can direct its binding to a specific site.

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

| This compound | C₁₄H₁₂O₂ | Primary subject of the article. |

| 4-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | Isomer of the primary subject, used for structural comparison. nih.gov |

| 4-Benzoylbenzoic acid | C₁₄H₁₀O₃ | Analog of the primary subject, used as an example for molecular recognition. researchgate.netrcsb.org |

Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Expected Strength |

| O-H···O Hydrogen Bond | Formation of a centrosymmetric dimer between carboxylic acid groups. | Strong |

| C-H···O Hydrogen Bond | Weaker interactions between carbon-hydrogen bonds and oxygen atoms. | Weak |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. | Moderate |

Crystallographic Data for 4-(Benzyloxy)benzoic Acid

This table presents the crystallographic data for an isomer of this compound, providing an example of the type of information obtained from a single-crystal X-ray diffraction study. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.0453 (4) |

| b (Å) | 5.2285 (2) |

| c (Å) | 18.2323 (6) |

| β (°) | 94.394 (1) |

| Volume (ų) | 1144.59 (7) |

| Z | 4 |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 4-Benzylbenzoic Acid and Its Isomers

The synthesis of this compound and its isomers is an area ripe for innovation, with a focus on improving efficiency, reducing environmental impact, and increasing accessibility. While traditional methods for creating similar benzoic acid derivatives exist, future research should prioritize the development of novel catalytic systems and green chemistry approaches.

Current synthetic routes for related compounds, such as 4-formylbenzoic acid, often involve multi-step processes with drawbacks like high toxicity, complex procedures, and low yields. chemicalbook.com Methodologies for other derivatives, like 2-(4'-ethylbenzoyl) benzoic acid, have focused on using catalysts like aluminum trichloride, but face challenges with solvent recovery and wastewater treatment. google.com Future efforts for this compound should aim to overcome these limitations.

Promising avenues for research include:

Catalytic Systems: Exploring novel catalysts, such as composite oxides (e.g., Zr, Cu, Al, Zn, B, and rare-earth elements) used in the synthesis of benzyl (B1604629) benzoate (B1203000), could offer pathways to more efficient and selective production. google.com The development of nanostructured, bifunctional metallocomplex catalysts, which have shown success in the oxidation of benzyl alcohol to benzoic acid, could be adapted for the synthesis of this compound. google.com

Green Chemistry: The adoption of sustainable practices is paramount. This includes utilizing less hazardous solvents, exploring biocatalytic routes through microbial fermentation, and designing processes that minimize waste generation. essfeed.com For instance, the use of polyethylene (B3416737) glycol (PEG)-400 as a catalyst in the synthesis of 4-phenoxybenzoic acid demonstrates a move towards more environmentally benign reagents. chemicalbook.com

In-depth Exploration of Structure-Activity Relationships for Enhanced Biological Applications

The structural framework of this compound presents a versatile scaffold for designing new therapeutic agents. A thorough investigation into its structure-activity relationships (SAR) is essential for optimizing its biological efficacy and unlocking its potential in medicine. Benzoic acid and its derivatives have already been identified as crucial building blocks in pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.compreprints.orgdntb.gov.ua

Future research should focus on systematically modifying the this compound molecule and evaluating the impact on its biological activity. Key areas for exploration include:

Anticancer Activity: Derivatives of benzoic acid have shown promise as anticancer agents by targeting pathways like the epidermal growth factor receptor (EGFR) tyrosine kinase. derpharmachemica.comresearchgate.net Research could involve synthesizing analogs of this compound with various substituents on the phenyl rings to enhance their cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer). preprints.orgderpharmachemica.com

Enzyme Inhibition: Benzoic acid derivatives have been studied as inhibitors of enzymes like α-amylase, which is relevant for managing diabetes. mdpi.com SAR studies have shown that the position and nature of substituents, such as hydroxyl groups, significantly influence inhibitory activity. mdpi.com Similar systematic studies on this compound could lead to the discovery of potent and selective enzyme inhibitors for various diseases. For example, derivatives of 4-benzamidobenzoic acid have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov

Antimicrobial Agents: Given that para-aminobenzoic acid (PABA) analogs show significant antibacterial and antifungal properties, modifying the this compound structure to include amine or other functional groups could yield novel antimicrobial compounds. mdpi.com

The table below summarizes key findings from SAR studies on related benzoic acid derivatives, providing a roadmap for future investigations into this compound.

| Derivative Class | Biological Target/Activity | Key SAR Findings | Potential Application for this compound |

| Hydroxylated Benzoic Acids | α-Amylase Inhibition | The number and position of hydroxyl groups significantly impact inhibitory potency; a hydroxyl group at the 2-position enhances activity. mdpi.com | Introduce hydroxyl groups at various positions on the rings of this compound to develop potential antidiabetic agents. |

| 4-Benzamidobenzoic Acid Hydrazides | Soluble Epoxide Hydrolase (sEH) Inhibition | Butanoic acid derivatives showed a good balance of inhibitory activity and solubility. nih.gov | Synthesize derivatives with modified side chains to target sEH for treating hypertension and inflammation. nih.gov |

| Substituted Quinazolinones (from Benzoic Acid) | Anticancer (MCF-7 cells) | The nature and position of substituents on the benzoic acid-derived portion influence cytotoxicity. derpharmachemica.com | Use this compound as a starting material for quinazolinone synthesis to create novel anticancer compounds. |

| Benzoic Acid Derivatives | Anti-sickling Properties | The strategic positioning of functional groups can facilitate interaction with key amino acid residues in sickle hemoglobin. iomcworld.com | Design this compound analogs that can interact with the Valine-6 beta mutation site to prevent hemoglobin polymerization in sickle cell disease. iomcworld.com |

Advanced Computational Modeling for Predictive Research in Complex Biological and Environmental Systems

Advanced computational modeling offers a powerful, resource-efficient approach to accelerate research into this compound. By simulating molecular interactions and predicting properties, in silico methods can guide experimental work, saving time and resources. Techniques like molecular docking and Density Functional Theory (DFT) have been effectively used to study other benzoic acid derivatives. nih.govresearchgate.net

Future computational research on this compound should encompass:

Molecular Docking: This technique can predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets like enzymes and receptors. derpharmachemica.comnih.gov For instance, docking studies on benzoic acid-substituted quinazolinones helped to understand their interaction with receptor tyrosine kinases, which are implicated in cancer. derpharmachemica.com Similar studies could identify promising biological targets for this compound and guide the design of potent inhibitors. nih.gov

Quantum Chemical Calculations: Methods like DFT can be used to analyze the electronic structure, reactivity, and spectral properties of this compound. researchgate.net Such calculations can provide insights into the molecule's stability, reactivity sites, and how it might interact with other molecules in biological or environmental systems. rsc.org These studies can also help interpret experimental data, such as UV-Vis absorbance spectra, by providing a molecular-level understanding of the compound in different environments (e.g., in water clusters at various pH levels). rsc.org

Predictive Toxicology and Environmental Fate: Computational models can be employed to predict the potential toxicity and environmental impact of this compound and its degradation products. This includes predicting properties like biodegradability, bioaccumulation potential, and persistence in soil and water systems, thereby supporting sustainable chemistry initiatives. researchgate.net

Novel Applications in Emerging Technologies and Niche Fields

Beyond its potential in pharmaceuticals, this compound is a versatile building block that could find applications in materials science, polymer chemistry, and other emerging technologies. Its rigid backbone and functional groups make it an attractive candidate for creating novel materials with tailored properties.

Unexplored avenues for application include:

Polymer Science: As a derivative of benzoic acid, it can be used in polymer research and as a polymerization initiator. syrrx.comcymitquimica.com The unique structure of this compound could be leveraged to synthesize high-performance polymers, liquid crystal materials, or photosensitive polymers.

Photooxidants and Photosensitizers: 4-Benzoylbenzoic acid, a closely related compound, is known to be a photooxidant that, upon light activation, forms an electrophilic ketone. medchemexpress.commedchemexpress.eu This property is utilized in organic synthesis and in the creation of photoactivated antibacterial and antiviral compounds. medchemexpress.com The potential of this compound in similar photochemical applications warrants investigation.

Organic Electronics: Benzoic acid derivatives are used in the preparation of materials for optical devices like Organic Light-Emitting Diodes (OLEDs). The specific electronic and structural properties of this compound could be exploited in the design of new organic semiconductors or other components for electronic devices.

Environmental Impact Assessment and Sustainable Chemistry Strategies for this compound Production and Utilization

A comprehensive understanding of the environmental footprint of this compound is critical for its responsible development and application. This involves a full lifecycle assessment, from synthesis to disposal, and the implementation of sustainable chemistry principles.

Key areas for future research include:

Lifecycle Assessment: The production of benzoic acid often relies on the oxidation of toluene, a petroleum-based process that emits greenhouse gases and generates hazardous waste. essfeed.com A thorough assessment of the production process for this compound is needed to quantify its environmental impact, including energy consumption, carbon emissions, and waste generation. essfeed.com

Biodegradation and Ecotoxicity: While some related compounds like 4-hydroxybenzoic acid are readily biodegradable and have low bioaccumulation potential, the environmental fate of this compound is not well-documented. oecd.org Studies are needed to determine its persistence in soil and aquatic environments, its potential for groundwater contamination, and its toxicity to various organisms. researchgate.netherts.ac.uk

Development of Sustainable Alternatives: Research into greener production methods is essential. This could involve exploring biological production routes using microbial fermentation with renewable feedstocks, which can significantly reduce the carbon footprint. essfeed.com Designing closed-loop systems and circular economy practices for the production and use of this compound would also minimize waste and environmental release. essfeed.com

By proactively addressing these research directions, the scientific community can harness the full potential of this compound while ensuring its development and application are both innovative and environmentally sustainable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-Benzylbenzoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of benzoic acid derivatives with benzyl halides, followed by purification via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity. Enzymatic routes using cytochrome P450 mutants (e.g., CYP199A4) can also generate hydroxylated derivatives under controlled conditions (H₂O₂-driven catalysis) .

Q. What analytical techniques are commonly employed to determine the purity and structural integrity of this compound?

- Methodological Answer : Use reversed-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) for separation, coupled with UV detection at 254 nm. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves atomic-level structural details. Differential scanning calorimetry (DSC) determines melting points (e.g., 242–244°C for related benzoic acid derivatives) .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanisms of cytochrome P450 enzymes (e.g., CYP199A4) in oxidizing this compound?

- Methodological Answer :

- Enzyme Kinetics : Compare wild-type (WT) and mutant enzymes (e.g., T252E CYP199A4) using H₂O₂ as a co-substitute for NADH/O₂ systems. Monitor reaction progress via HPLC to identify products like 4-(hydroxy(phenyl)methyl)benzoic acid and 4-benzoylbenzoic acid .

- Structural Analysis : Co-crystallize this compound with CYP199A4 mutants. Analyze Fe–O ligand distances (e.g., 2.0–2.1 Å) and substrate mobility via B-factor comparisons in crystal structures (resolution: 1.77–2.02 Å) .

Q. What strategies are effective in resolving contradictory data regarding the oxidative products of this compound in enzymatic studies?

- Methodological Answer :

- Control Experiments : Include heat-denatured enzyme samples to rule out non-enzymatic oxidation.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation in hydroxylated products.

- Comparative Analysis : Cross-validate results with WT and mutant enzymes (e.g., T252E CYP199A4) to identify catalytic residues influencing product distribution .

Q. How do structural modifications in cytochrome P450 enzymes influence substrate specificity towards this compound derivatives?

- Methodological Answer :

- Active-Site Engineering : Introduce mutations (e.g., F298A) to accommodate bulky substituents (e.g., benzyl or thiophene groups).

- Substrate Docking : Use molecular dynamics simulations to predict binding orientations. Validate with crystallography (e.g., thiophene sulfur orientation relative to heme iron).

- Mobility Analysis : Compare B-factors of substrate moieties to assess flexibility in the active site, which correlates with catalytic efficiency .

Data Contradiction Analysis

Q. How can researchers address discrepancies in catalytic efficiency between WT and mutant CYP199A4 enzymes for this compound oxidation?

- Methodological Answer :

- Spin-State Shifts : Monitor heme iron spin-state changes via UV-vis spectroscopy to assess substrate-induced conformational changes.

- Substrate Occupancy : Refine crystallographic occupancy values (e.g., 81% for 4-thiophen-3-ylbenzoic acid in T252E mutant) to quantify binding stability.

- Hydrogen Bonding Networks : Compare aqua ligand interactions (e.g., Fe–O distances) between WT and mutants to explain altered reactivity .

Key Experimental Findings

- CYP199A4-T252E Mutant : Catalyzes this compound oxidation using H₂O₂, producing 4-(hydroxy(phenyl)methyl)benzoic acid and 4-benzoylbenzoic acid .

- Structural Insights : The benzyl group in this compound exhibits higher mobility (B-factors: 30–40 Ų) than the benzoic acid moiety, impacting hydroxylation efficiency .

Retrosynthesis Analysis